Proxyl nitroxide
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Overview
Description
PROXYL is a member of aminoxyls and a member of pyrrolidines. It has a role as a radical scavenger.
Scientific Research Applications
Radioprotection
- Radioprotective Effects : Proxyl nitroxides have demonstrated significant radioprotective properties. For instance, 3-carbamoyl-PROXYL did not cause a substantial decrease in blood pressure and provided comparable radioprotection to other compounds in this class (Hahn et al., 1998).
- Radioprotective Properties of Various Nitroxides : Further studies have established nitroxides, such as Tempol and 3-aminomethyl-PROXYL, as a general class of nonthiol radioprotectors, providing in vitro radioprotection against radiation-induced cytotoxicity (Hahn et al., 1992).
Membrane and Cellular Studies
- Spin Probe for Model Membranes : Proxyl nitroxide has been used as a spin probe in model membrane studies. The steroidal this compound was shown to be effective in monitoring changes in membrane fluidity and permeability (Banerjee et al., 1993).
- Imaging of Cancer Based on Tissue Redox Activity : Cell-penetrating nitroxides like SLENU and TEMPOL have been used as contrast agents for MRI of cancer, exploiting their redox activity in tissues (Zhelev et al., 2012).
Antioxidant Activity and Polymerization
- Inhibition of Protein Glycoxidation : Nitroxides, including TEMPO derivatives, have shown potential in preventing glycoxidation, suggesting their use as antioxidants (Sadowska-Bartosz et al., 2015).
- Effects on Radical Polymerizations : 3‐carboxy‐PROXYL has been identified as an effective inhibitor for radical polymerizations, impacting the molecular weight and polydispersity of polymers (Bevington & Hunt, 2005).
Magnetic Resonance Imaging (MRI)
- Magnetic Resonance Imaging of Multiple Objects : this compound derivatives have been explored as non-metallic MRI contrast agents, showing potential in imaging tumors, the liver, kidneys, and the cardiovascular system (Wang et al., 2021).
Properties
3229-53-6 | |
Molecular Formula |
C8H16NO |
Molecular Weight |
142.22 g/mol |
InChI |
InChI=1S/C8H16NO/c1-7(2)5-6-8(3,4)9(7)10/h5-6H2,1-4H3 |
InChI Key |
RPDUDBYMNGAHEM-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1[O])(C)C)C |
Canonical SMILES |
CC1(CCC(N1[O])(C)C)C |
3229-53-6 | |
synonyms |
2,2,5,5-tetramethylpyrrolidine-N-oxyl nitroxide proxyl nitroxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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